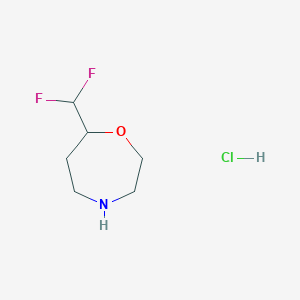

7-(Difluoromethyl)-1,4-oxazepane hydrochloride

Description

Properties

IUPAC Name |

7-(difluoromethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDOSXVUOASIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059988-56-4 | |

| Record name | 7-(difluoromethyl)-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

this compound acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are crucial for cell growth and differentiation .

Biochemical Pathways

The inhibition of ODC by this compound affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these cellular processes .

Pharmacokinetics

Similar compounds such as eflornithine have been shown to have good bioavailability when administered intravenously . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of ODC by this compound leads to a decrease in polyamine levels within the cell . This can result in reduced cell growth and differentiation, as polyamines play a crucial role in these processes . In the context of diseases such as cancer, where cell growth and differentiation are often dysregulated, this can have therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with this compound and alter its action .

Biological Activity

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a heterocyclic compound characterized by its unique difluoromethyl substitution. It belongs to the oxazepane class, which consists of seven-membered rings containing both nitrogen and oxygen. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

- Molecular Formula: C₆H₁₂ClF₂NO

- Molecular Weight: 183.12 g/mol

- Structure: The presence of a difluoromethyl group at the 7-position of the oxazepane ring contributes to its reactivity and potential biological activities.

The biological activity of this compound is believed to involve interactions with various biological targets. Its potential mechanisms include:

- Neurotransmitter Modulation: Similar compounds have shown activity as norepinephrine and dopamine reuptake inhibitors, potentially influencing mood and cognitive functions .

- Poly(ADP-ribose) Polymerase Inhibition: Preliminary studies suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms and has implications in cancer therapy .

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity: In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including NCI-H1373 .

- Immunomodulatory Effects: The compound's potential to modulate immune responses may make it relevant in treating autoimmune diseases .

Case Studies

-

Cancer Cell Lines:

- Study: A study evaluated the effect of this compound on NCI-H1373 lung cancer cells.

- Findings: The compound showed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.

-

Neuropharmacology:

- Study: Investigated the effects on neurotransmitter systems.

- Findings: The compound exhibited properties similar to known stimulants, affecting dopamine and norepinephrine levels in neuronal cultures.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride | Contains a trifluoromethyl group | Potentially different biological activity due to fluorine substitution |

| 5-Cyclopropyl-1,4-oxazepane hydrochloride | Cyclopropyl group at position 5 | Distinct reactivity patterns due to ring strain |

| 7-(Difluoroethyl)-1,4-oxazepane | Difluoroethyl group instead | Variation in lipophilicity affecting bioavailability |

Scientific Research Applications

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₂NO. It belongs to the class of oxazepanes, which are seven-membered heterocycles containing both oxygen and nitrogen atoms, featuring a difluoromethyl group at the 7-position of the oxazepane ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in pharmacology and chemical synthesis.

Scientific Research Applications

This compound has potential applications in several fields:

- Pharmaceutical Development Its unique structure may be applicable in pharmaceutical development.

- Ornithine Decarboxylase (ODC) Inhibition: It targets and acts as an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in polyamine biosynthesis. The inhibition of ODC by this compound leads to a decrease in polyamine levels within the cell.

- Antitumor Activity: In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including NCI-H1373.

- Immunomodulatory Effects: The compound's potential to modulate immune responses may make it relevant in treating autoimmune diseases.

- Neurotransmitter Modulation: Similar compounds have shown activity as norepinephrine and dopamine reuptake inhibitors, potentially influencing mood and cognitive functions.

- HDAC6 inhibition: Difluoromethyl-1,3,4-oxadiazoles (DFMO) moiety are potent and single-digit nanomolar inhibitors .

This compound is a heterocyclic compound characterized by its unique difluoromethyl substitution. It belongs to the oxazepane class, which consists of seven-membered rings containing both nitrogen and oxygen. The presence of a difluoromethyl group at the 7-position of the oxazepane ring contributes to its reactivity and potential biological activities.

The biological activity of this compound is believed to involve interactions with various biological targets. Its potential mechanisms include:

- Poly(ADP-ribose) Polymerase Inhibition: Preliminary studies suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms and has implications in cancer therapy.

Case Studies

- Cancer Cell Lines: A study evaluated the effect of this compound on NCI-H1373 lung cancer cells. The compound showed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.

- Neuropharmacology: Research has investigated the effects on neurotransmitter systems. The compound exhibited properties similar to known stimulants, affecting dopamine and norepinephrine levels in neuronal cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated 1,4-Oxazepane Derivatives

7-(Trifluoromethyl)-1,4-oxazepane Hydrochloride

- Molecular Formula: C₆H₁₁ClF₃NO

- Molecular Weight : 205.61 Da .

- Key Differences: The trifluoromethyl (-CF₃) group increases electronegativity and steric bulk compared to the difluoromethyl (-CF₂H) group. Higher molecular weight (205.61 vs. 187.62 Da) may reduce membrane permeability but improve metabolic stability due to fluorine’s electron-withdrawing effects . No biological data are available, but fluorine’s role in enhancing bioavailability and target binding is well-documented in medicinal chemistry .

3-(4-Bromophenyl)-1,4-oxazepane

Non-Oxazepane Fluorinated Heterocycles

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride

- Structure : Bicyclic system with a fused cyclopropane ring.

- Molecular Formula : C₇H₁₂ClF₂N

- Difluoromethyl substitution mirrors the target compound, but the fused ring system alters solubility and synthetic complexity .

1-(2-Fluorobenzyl)-1,4-Diazepane Dihydrochloride Hydrate

Physicochemical and Pharmacokinetic Trends

Preparation Methods

Overview

7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a fluorinated heterocyclic compound characterized by a 1,4-oxazepane ring substituted at the 7-position with a difluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and as a synthetic intermediate. Despite limited direct literature specifically on the preparation of this exact compound, insights can be drawn from related oxazepane derivatives and fluorinated heterocycles to outline plausible and researched synthetic approaches.

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Construction of the 1,4-oxazepane ring system.

- Introduction of the difluoromethyl substituent at the 7-position.

- Conversion to the hydrochloride salt for stability and handling.

Preparation of the 1,4-Oxazepane Core

The 1,4-oxazepane ring is typically synthesized by cyclization reactions involving amino alcohols or amines with epoxides or halohydrins. For example, the synthesis of related 7-substituted 1,4-oxazepane hydrochlorides such as 7-cyclopropyl-1,4-oxazepane hydrochloride involves:

- Reaction of a primary amine (e.g., cyclopropylamine) with an epoxide or halohydrin under basic conditions to form the oxazepane ring.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

This method can be adapted for the difluoromethyl substituent by using appropriate precursors or by post-cyclization functionalization.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a valuable fluorinated moiety often introduced via:

- Direct difluoromethylation using reagents such as difluoromethyl halides or sulfonates.

- Nucleophilic substitution or radical addition reactions.

- Use of difluoromethylated building blocks in the synthesis.

For heterocycles, difluoromethylation can be achieved either before ring closure or by functionalizing the ring after formation. While specific procedures for 7-(Difluoromethyl)-1,4-oxazepane are scarce, analogous syntheses of difluoromethyl-substituted pyrazole derivatives involve:

- Reaction of tetrafluoroethylamines with boron trifluoride etherate at low temperatures.

- Followed by addition of nucleophiles and acidic work-up to isolate the difluoromethylated product in moderate yields (around 50-80%).

These methods suggest that difluoromethylation under controlled low-temperature conditions with Lewis acid catalysts is effective for introducing the difluoromethyl group into nitrogen-containing heterocycles.

Representative Synthetic Route (Hypothetical)

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclization of an amino alcohol or amine precursor with epoxide/halohydrin | Base, solvent (e.g., THF), room temperature to reflux | 60-85% | Forms 1,4-oxazepane ring |

| 2 | Difluoromethylation of the 7-position | BF3·etherate, low temperature (0-5 °C), inert atmosphere | 50-80% | Lewis acid catalysis for selective difluoromethylation |

| 3 | Conversion to hydrochloride salt | Treatment with HCl in solvent (e.g., ether or ethanol) | Quantitative | Stabilizes the compound for isolation |

Analytical and Research Findings

- The cyclization step is sensitive to temperature and base choice; optimization improves yield and purity.

- Difluoromethylation requires strict control of temperature and atmosphere to prevent side reactions.

- Hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification.

- Similar fluorinated heterocycles exhibit biological activities such as antimicrobial and receptor modulation, indicating the importance of precise synthetic control for functional studies.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 7-(difluoromethyl)-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

The synthesis of oxazepane derivatives typically involves cyclization of precursors such as substituted amines and epoxides/halohydrins. For this compound, a plausible route includes:

- Step 1 : Reacting a difluoromethyl-containing amine (e.g., 3-(difluoromethyl)azetidine hydrochloride, as seen in structurally similar compounds ) with an epoxide or halohydrin under basic conditions (e.g., K₂CO₃ or NaH) to form the oxazepane ring.

- Step 2 : Protonation with HCl to yield the hydrochloride salt.

Critical parameters include temperature (60–100°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Lewis acids for regioselectivity). Evidence from analogous oxazepane syntheses shows yields of 69–70% under optimized conditions .

Q. How is the structural integrity of this compound validated experimentally?

Characterization methods include:

- NMR Spectroscopy : Key signals for the oxazepane ring (e.g., δ 3.5–4.5 ppm for N–CH₂–O protons) and difluoromethyl group (δ 5.5–6.5 ppm for CF₂H, split due to coupling with fluorine) .

- X-ray Crystallography : Confirms ring conformation and counterion placement. For example, 1,4-oxazepane derivatives show hydrogen bonding between the hydrochloride and oxygen/nitrogen atoms in the ring .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₆H₁₁ClF₂NO, MW 205.61) .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

Fluorine substituents enhance metabolic stability and bioavailability by:

Q. What are the stability and storage requirements for this compound?

- pH Sensitivity : Hydrochloride salts are stable in acidic conditions but may degrade in basic media. Store at pH 4–6 .

- Temperature : Store at –20°C in anhydrous environments to prevent hydrolysis of the oxazepane ring .

- Light Sensitivity : Protect from UV exposure to avoid radical degradation of the difluoromethyl group .

Q. What safety protocols are essential when handling this compound?

- PPE : Chemical safety goggles, nitrile gloves, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the 1,4-oxazepane ring formation mechanism differ in solution-phase vs. solid-phase synthesis?

- Solution-Phase : Proceeds via nucleophilic attack of the amine on the epoxide/halohydrin, followed by acid-catalyzed cyclization. Kinetic studies show rate dependence on solvent polarity (e.g., faster in DMF vs. THF) .

- Solid-Phase : Immobilized precursors on resin require careful optimization of swelling and reaction time. Lower yields (50–60%) are reported due to steric hindrance .

- Mechanistic Validation : Control experiments with isotopically labeled precursors (e.g., ¹⁵N) confirm intramolecular cyclization pathways .

Q. What strategies improve crystallization of this compound for X-ray studies?

- Counterion Exchange : Replace chloride with acetate (via soaking in Mg(OAc)₂) to enhance crystal lattice interactions without altering ring conformation .

- Co-crystallization : Use of chiral auxiliaries (e.g., tartaric acid) resolves racemic mixtures, enabling enantiomer-specific analysis .

Q. How does the difluoromethyl group influence biological activity compared to trifluoromethyl or cyclopropyl analogs?

- CF₂H vs. CF₃ : The difluoromethyl group provides moderate electronegativity, balancing target affinity and metabolic stability. Trifluoromethyl analogs show higher potency but increased toxicity .

- Cyclopropyl Substitution : Cyclopropyl groups (e.g., 7-cyclopropyl-1,4-oxazepane) enhance rigidity but reduce solubility compared to fluorinated derivatives .

Q. What advanced analytical methods resolve spectral overlaps in NMR characterization?

- ²⁹F NMR : Directly probes CF₂H environment (δ –120 to –140 ppm), distinguishing it from CF₃ or aromatic fluorine .

- HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons adjacent to the oxazepane ring .

- DOSY NMR : Confirms molecular weight by diffusion coefficients, critical for verifying salt forms .

Q. How should researchers address contradictory data in reaction yields or biological activity?

- Yield Discrepancies : Variable yields (e.g., 69% vs. 70% in similar syntheses ) may arise from trace moisture or catalyst impurities. Replicate under inert conditions (N₂/Ar atmosphere).

- Biological Variability : Differences in antimicrobial assays (e.g., MIC values) could reflect strain-specific responses or assay protocols (broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.